2-methyl-N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-3-furamide
Overview
Description
2-methyl-N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-3-furamide, also known as MPF, is a compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential effects on biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-3-furamide is not fully understood, but it is thought to involve the modulation of various biochemical and physiological processes. This compound has been shown to interact with a number of proteins and enzymes, including cyclin-dependent kinases, which are involved in cell cycle regulation, and histone deacetylases, which are involved in gene expression. This compound may also modulate the activity of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cyclin-dependent kinases and histone deacetylases, which may contribute to its neuroprotective and anticancer effects. This compound has also been shown to modulate the activity of various neurotransmitters, which may contribute to its effects on mood and behavior. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential as a central nervous system drug.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-3-furamide in lab experiments is its unique structure, which may allow for the development of new drugs with novel mechanisms of action. Additionally, this compound has been shown to have a number of potential applications in scientific research, making it a versatile compound for use in a variety of studies. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Future Directions
There are several future directions for research on 2-methyl-N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-3-furamide. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the potential neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Scientific Research Applications
2-methyl-N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-3-furamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. In drug development, this compound has been studied as a potential lead compound for the development of new drugs.
properties
IUPAC Name |
2-methyl-N-[4-(4-methyl-1-oxophthalazin-2-yl)phenyl]furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-17-5-3-4-6-19(17)21(26)24(23-13)16-9-7-15(8-10-16)22-20(25)18-11-12-27-14(18)2/h3-12H,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQOKPRMQMVZIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C(=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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